8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
CAS No.: 317844-02-3
Cat. No.: VC21436813
Molecular Formula: C22H37BrN4O2
Molecular Weight: 469.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 317844-02-3 |
|---|---|
| Molecular Formula | C22H37BrN4O2 |
| Molecular Weight | 469.5g/mol |
| IUPAC Name | 8-bromo-7-hexadecyl-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C22H37BrN4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-18-19(24-21(27)23)26(2)22(29)25-20(18)28/h3-17H2,1-2H3,(H,25,28,29) |
| Standard InChI Key | HFZTVTFNOJMVBY-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
| Canonical SMILES | CCCCCCCCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Introduction
8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic chemical compound belonging to the purine derivative family. This compound has garnered attention for its potential applications in biochemical research and pharmaceutical development due to its structural resemblance to biologically active molecules.
Synthesis and Characterization
The synthesis of 8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione involves selective bromination of purine derivatives followed by alkylation reactions to introduce the hexadecyl chain. This process requires precise control of reaction conditions to ensure specificity and yield.
Key characterization techniques include:
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Nuclear Magnetic Resonance (NMR): Confirms the molecular structure by identifying unique chemical shifts associated with the bromine atom, alkyl chain, and methyl group.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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Infrared Spectroscopy (IR): Identifies functional groups such as carbonyls in the purine ring .
Applications in Research
8-Bromo-7-hexadecyl-3-methylpurine derivatives are studied for their potential roles in:
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Biological Activity Studies: The compound's structural similarity to xanthines (e.g., caffeine and theophylline) suggests possible interactions with adenosine receptors or phosphodiesterases.
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Lipid-Mimicking Behavior: The long hexadecyl chain makes it useful for studying amphiphilic interactions in lipid membranes or surfactant systems.
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Drug Development: Its modified purine scaffold is a promising candidate for designing drugs targeting nucleotide-binding proteins.
Research Insights
Recent studies have highlighted the significance of brominated purines in medicinal chemistry:
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